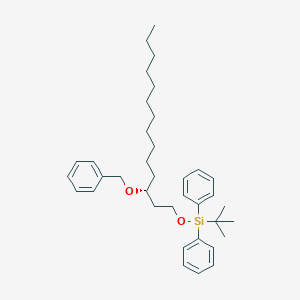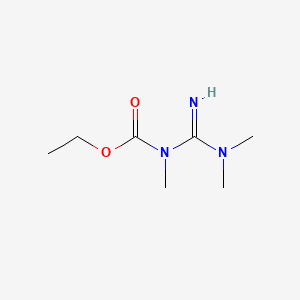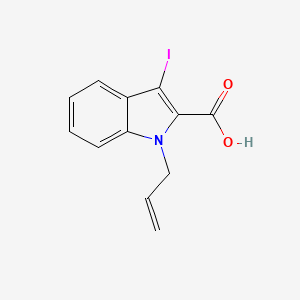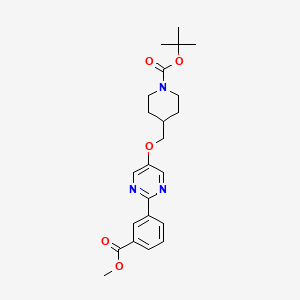
(R)-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane is an organic compound with the molecular formula C37H54O2Si. This compound is characterized by its complex structure, which includes a benzyloxy group, a tetradecyl chain, and a tert-butyl diphenylsilane moiety. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane typically involves multiple steps. One common method includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with an appropriate halide to form the benzyloxy group.
Attachment of the tetradecyl chain: The tetradecyl chain is introduced through a reaction with a suitable alkylating agent.
Formation of the tert-butyl diphenylsilane moiety: This step involves the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of ®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane is typically carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halides and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
N-Phenethyl-4-piperidinone: Another compound used in the synthesis of pharmaceuticals, particularly in the production of fentanyl analogs.
Uniqueness
®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C37H54O2Si |
|---|---|
Molekulargewicht |
558.9 g/mol |
IUPAC-Name |
tert-butyl-diphenyl-[(3R)-3-phenylmethoxytetradecoxy]silane |
InChI |
InChI=1S/C37H54O2Si/c1-5-6-7-8-9-10-11-12-18-25-34(38-32-33-23-16-13-17-24-33)30-31-39-40(37(2,3)4,35-26-19-14-20-27-35)36-28-21-15-22-29-36/h13-17,19-24,26-29,34H,5-12,18,25,30-32H2,1-4H3/t34-/m1/s1 |
InChI-Schlüssel |
YWOULCWXKGXKMH-UUWRZZSWSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OCC3=CC=CC=C3 |
Kanonische SMILES |
CCCCCCCCCCCC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)



![1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)
![N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11830510.png)

![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)



![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)
